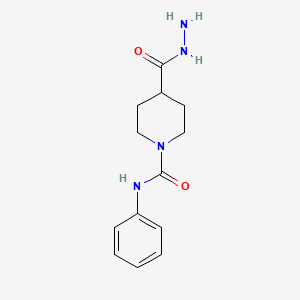![molecular formula C18H16ClN5O2 B2578746 4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-65-2](/img/structure/B2578746.png)
4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the retrieved data .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
- Research has been conducted on pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. A novel series of these compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting their potential in cancer therapy (Rahmouni et al., 2016).
Heterocyclic Synthesis
- These compounds have been explored for their role in heterocyclic synthesis. They are used to form various derivatives such as pyrazole, isoxazole, and pyrimidine, demonstrating their versatility in creating different heterocyclic structures (Mohareb et al., 2004).
Insecticidal and Antibacterial Potential
- Some derivatives have been evaluated for their insecticidal and antimicrobial activities, showcasing their potential in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).
Tautomeric Structure Analysis
- Investigations into the tautomeric structures of these compounds in different states (solid and solution) have been carried out, contributing to a deeper understanding of their chemical properties (Holzer et al., 2003).
Synthesis of Pyrimidine Derivatives
- These compounds have been used to synthesize 4-oxo-pyrimidines, which are important in various chemical and pharmaceutical applications (Schramm et al., 1984).
Biological Activity Analysis
- Research on the biological activity of trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has been conducted, showing their potential in antiviral and antitumor applications (Petrie et al., 1985).
Capillary Electrophoresis
- Studies have also focused on the nonaqueous capillary electrophoretic separation of related compounds, contributing to advancements in analytical chemistry (Ye et al., 2012).
Synthesis of Benzimidazole Derivatives
- These compounds have been utilized in synthesizing new benzimidazole derivatives, expanding the scope of chemical synthesis in medicinal chemistry (Fikry et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-10-9-15(21-16(25)11-5-7-12(19)8-6-11)24(23-10)18-20-14-4-2-3-13(14)17(26)22-18/h5-9H,2-4H2,1H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEYIFQBLYEKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

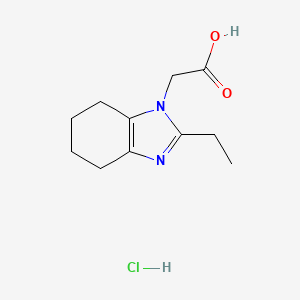
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)
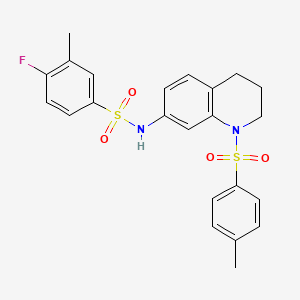
![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)
![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)
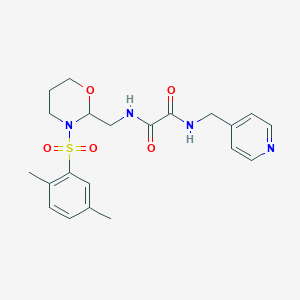
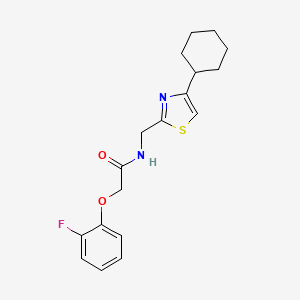

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2578682.png)
